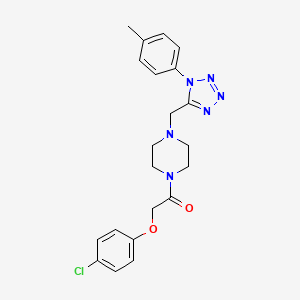![molecular formula C16H17N3O3S B2913928 (E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 953143-97-0](/img/structure/B2913928.png)
(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The ethoxy and ethyl groups are common substituents in organic chemistry, known for their ability to modify the physical and chemical properties of the compounds they are attached to .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide information about the compound’s molecular weight, purity, and structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the ethoxy and ethyl groups could potentially undergo reactions typical for ethers and alkanes, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis of Novel Compounds
- A study presented the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds represent a promising avenue for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- Research into thiazolidine-2,4-dione carboxamide and amino acid derivatives has shown that some samples exhibit weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity. This indicates their potential as antimicrobial agents (Abd Alhameed et al., 2019).
Antidepressant Properties
- The design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides revealed their potential as novel 5-HT3 receptor antagonists with antidepressant-like activity. This highlights the therapeutic potential of structurally novel compounds in treating depression (Mahesh et al., 2011).
Synthesis and Biological Studies
- A synthesis and biological study of novel biphenyl-3,5-dihydro-2H- thiazolopyrimidines derivatives demonstrated in vitro antioxidant, antibacterial, and antifungal activities. These findings suggest the compounds' potential in medical applications (Maddila et al., 2012).
Fluorescent Dyes
- N-Ethoxycarbonylpyrene- and perylene thioamides were utilized to synthesize fluorescent dyes, displaying a wide range of fluorescence. This research opens new pathways for the development of color-tunable fluorophores for various applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antibacterial Agents
- The synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of antibacterial agents revealed promising results, particularly against Staphylococcus aureus and Bacillus subtilis. This study emphasizes the role of chemical synthesis in discovering new antibacterial drugs (Palkar et al., 2017).
Future Directions
properties
IUPAC Name |
N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-4-19-12-7-6-11(21-5-2)9-14(12)23-16(19)17-15(20)13-8-10(3)18-22-13/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMMVNNKNDESBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)


![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)
![5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2913860.png)


![2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2913866.png)
